4-Bromo-2-ethenyl-1-methylbenzene

Description

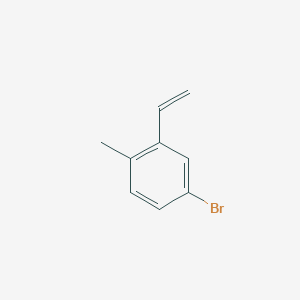

4-Bromo-2-ethenyl-1-methylbenzene is a substituted benzene derivative characterized by a bromine atom at the para (4th) position, an ethenyl (vinyl) group at the ortho (2nd) position, and a methyl group at the adjacent ortho (1st) position. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and materials science.

Properties

IUPAC Name |

4-bromo-2-ethenyl-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-3-8-6-9(10)5-4-7(8)2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJZKMXUMHUSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethenyl-1-methylbenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:

Friedel-Crafts Alkylation:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethenyl-1-methylbenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

Bromination: Bromine (Br₂) and iron(III) bromide (FeBr₃).

Friedel-Crafts Alkylation: Methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated derivatives.

Scientific Research Applications

4-Bromo-2-ethenyl-1-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethenyl-1-methylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution and other reactions. The bromine atom and ethenyl group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences and similarities between 4-Bromo-2-ethenyl-1-methylbenzene and related brominated benzene derivatives:

Key Observations :

- Substituent Effects : The ethenyl group in the target compound likely enhances reactivity in polymerization or cross-coupling reactions compared to ethoxy or benzyloxy groups .

- Steric Hindrance : Bulky substituents, as in 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, reduce conformational flexibility and alter crystal packing .

- Electronic Effects : Electron-withdrawing bromine and electron-donating methyl/ethoxy groups influence electronic properties, affecting solubility and dipole moments .

Physicochemical Properties

Table 2: Comparative Physical Properties

Key Findings :

- Crystallography: The monoclinic crystal system (space group P2₁/n) observed in 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene suggests dense packing due to van der Waals interactions, a feature shared with other brominated aromatics .

- Density : Higher density in halogenated compounds (e.g., 1.455 g/cm³ in 4-(bromomethyl)-2-chloro-1-ethoxybenzene) correlates with increased molecular weight and halogen content .

Key Observations :

Biological Activity

Overview

4-Bromo-2-ethenyl-1-methylbenzene, also known as a brominated aromatic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and an ethenyl group attached to a methyl-substituted benzene ring. This unique structure contributes to its reactivity and interactions with biological molecules.

The biological activity of this compound is largely attributed to its ability to undergo electrophilic aromatic substitution reactions. This mechanism allows it to interact with various biomolecules, potentially leading to cytotoxic effects on cancer cells and other biological targets. The presence of the bromine atom enhances its electrophilicity, making it a reactive species in biological systems .

Anticancer Potential

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of leukemia and melanoma cells. The compound's effectiveness is often compared with established anticancer agents, demonstrating promising results in terms of lower IC50 values in certain assays .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| This compound | K-562 (Leukemia) | 1.95 | Staurosporine | 4.18 |

| MDA-MB-435 (Melanoma) | 2.36 | Chlorambucil | 52 | |

| HCT-116 (Colon) | 3.45 | Erlotinib | 0.42 |

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Activity : A recent study screened various derivatives of this compound against multiple cancer cell lines, revealing significant cytotoxicity and suggesting potential as an anticancer agent .

- Mechanism-Based Research : Another study explored the mechanisms by which this compound interacts with cellular targets, emphasizing its role in inhibiting key signaling pathways involved in cancer progression.

- Pharmacological Applications : Investigations into the pharmacological applications of this compound have highlighted its potential as a lead compound for drug development, particularly in the context of anticancer therapies .

Toxicological Profile

While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicological assessments suggest that while it exhibits potent biological activity, further studies are necessary to fully understand its safety and efficacy in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.